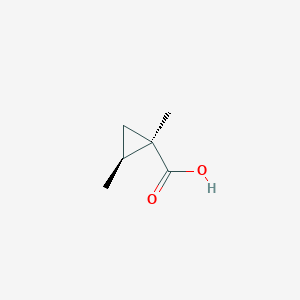
3-Amino-1-(1-methylcycloheptyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-methylcycloheptyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₂₃NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylcycloheptyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-methylcycloheptanone with a suitable amine, followed by reduction and subsequent functional group transformations to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1-methylcycloheptyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1-methylcycloheptyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1-methylcycloheptyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but a different carbon backbone.
1-Amino-2-propanol: Another related compound with a different arrangement of the amino and hydroxyl groups.
Uniqueness
3-Amino-1-(1-methylcycloheptyl)propan-1-ol is unique due to its cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
3-amino-1-(1-methylcycloheptyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-11(10(13)6-9-12)7-4-2-3-5-8-11/h10,13H,2-9,12H2,1H3 |
InChI-Schlüssel |
JUOMIQIODMYEOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCC1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


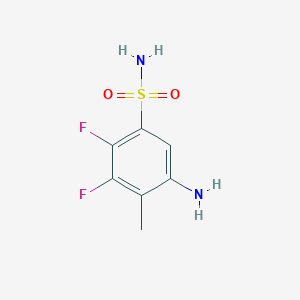
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
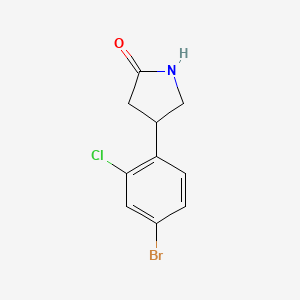
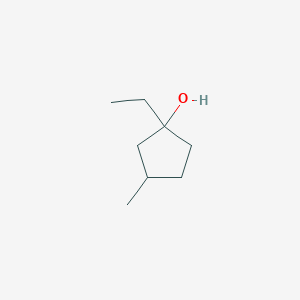
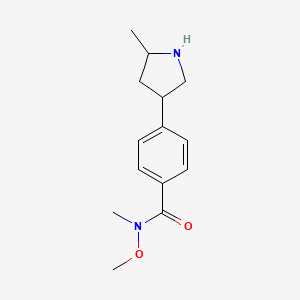




![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
